molecular formula C13H13N5 B11765037 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine

2,6-Bis((1H-imidazol-1-yl)methyl)pyridine

Katalognummer: B11765037
Molekulargewicht: 239.28 g/mol
InChI-Schlüssel: PXSZNVYELYSGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound with the molecular formula C13H13N5. It is characterized by the presence of two imidazole groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis((1H-imidazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the imidazole groups coordinate to the metal center, influencing the electronic structure and reactivity of the metal. This can lead to various catalytic and biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of metal ions. This makes it particularly valuable in the study of spin crossover phenomena and other electronic transitions in coordination chemistry .

Eigenschaften

Molekularformel

C13H13N5

Molekulargewicht

239.28 g/mol

IUPAC-Name

2,6-bis(imidazol-1-ylmethyl)pyridine

InChI

InChI=1S/C13H13N5/c1-2-12(8-17-6-4-14-10-17)16-13(3-1)9-18-7-5-15-11-18/h1-7,10-11H,8-9H2

InChI-Schlüssel

PXSZNVYELYSGGY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)CN2C=CN=C2)CN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.